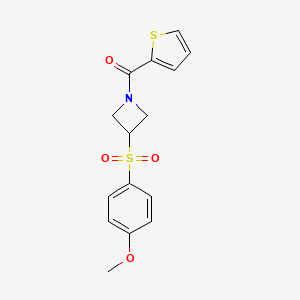

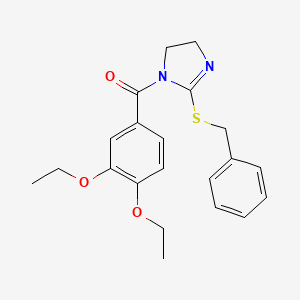

(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone), also known as MSAM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MSAM belongs to the class of azetidine derivatives and has been found to exhibit promising biological activity in various studies. In

Aplicaciones Científicas De Investigación

Synthesis and Chemical Modification

Compounds with azetidinone cores, like the one , are of significant interest in synthetic chemistry due to their potential biological activities. The research by Jagannadham et al. (2019) highlights the synthesis of substituted azetidinones derived from a dimer, which underscores the importance of azetidinones and their derivatives in pharmaceutical chemistry due to their biological potencies. This study reflects the broader interest in manipulating azetidinone scaffolds for various applications, including the design of new therapeutic agents (Jagannadham et al., 2019).

Biological Evaluation

In the realm of medicinal chemistry, the structural motifs present in the query compound, such as the azetidinone ring and methoxyphenyl groups, are often explored for their potential biological activities. Akbaba et al. (2013) demonstrated the synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors, showcasing how structural components similar to those in the query compound can be leveraged to target specific enzymes within the human body, potentially leading to therapeutic applications (Akbaba et al., 2013).

Antibacterial Activity

Another important area of research involves the exploration of azetidinone derivatives for their antimicrobial properties. Matsuo et al. (1983) focused on the synthesis and antibacterial activity of 3-acylamino-3-methoxy-2-azetidinone-1-sulfonic acid derivatives. This study, along with others investigating the chemical modification and synthesis of azetidinone derivatives, illustrates the ongoing interest in developing new antibacterial agents based on azetidinone scaffolds and related structural features (Matsuo et al., 1983).

Mecanismo De Acción

Target of Action

Azetidin-2-ones, a class of compounds to which this molecule belongs, have been reported to target transpeptidase enzymes, which are essential for bacterial cell-wall synthesis .

Mode of Action

Azetidin-2-ones are known to inhibit the action of transpeptidase enzymes, thereby disrupting bacterial cell-wall synthesis . This interaction with its targets leads to the inability of bacteria to maintain their cell wall, resulting in bacterial death.

Result of Action

The molecular and cellular effects of this compound’s action would likely involve the disruption of bacterial cell wall synthesis, leading to cell lysis and death. This is based on the known action of azetidin-2-ones .

Propiedades

IUPAC Name |

[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S2/c1-20-11-4-6-12(7-5-11)22(18,19)13-9-16(10-13)15(17)14-3-2-8-21-14/h2-8,13H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHLYRGGZTZGEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-(4-ethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3012325.png)

![6-imino-2-oxo-1-phenyl-5-{[(E)-3-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B3012331.png)

![1-(Isobutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3012334.png)

![N-(2-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3012335.png)

![2-[(4-Benzyl-1-phthalazinyl)sulfanyl]-1-pyridiniumolate](/img/structure/B3012336.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B3012338.png)

![(R)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate](/img/structure/B3012339.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3012345.png)

![6-(2-Ethoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3012348.png)